

Application Notes: Analysis of Thioildenafil in Herbal Matrices

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Compound Focus: Thioildenafil

CAS No.: 856190-47-1

Cat. No.: S870909

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Thioildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that has been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement [1]. Its presence poses a significant health risk, making robust analytical methods for its detection and quantification essential for regulatory and quality control laboratories.

Chemical and Physical Properties

The table below summarizes the key identifiers and properties of **Thioildenafil**.

Property	Description
CAS Number	856190-47-1 [1]
Molecular Formula	$C_{23}H_{32}N_6O_3S_2$ [1] [2]
Molecular Weight	504.67 g/mol [1] [2]
IUPAC Name	(3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]

Property	Description
Melting Point	182-185 °C [2]
Mechanism of Action	Potent inhibitor of phosphodiesterase type 5 (PDE-5), increasing cGMP levels [1]
Solubility	Sparingly soluble in Chloroform and Ethyl Acetate [2]

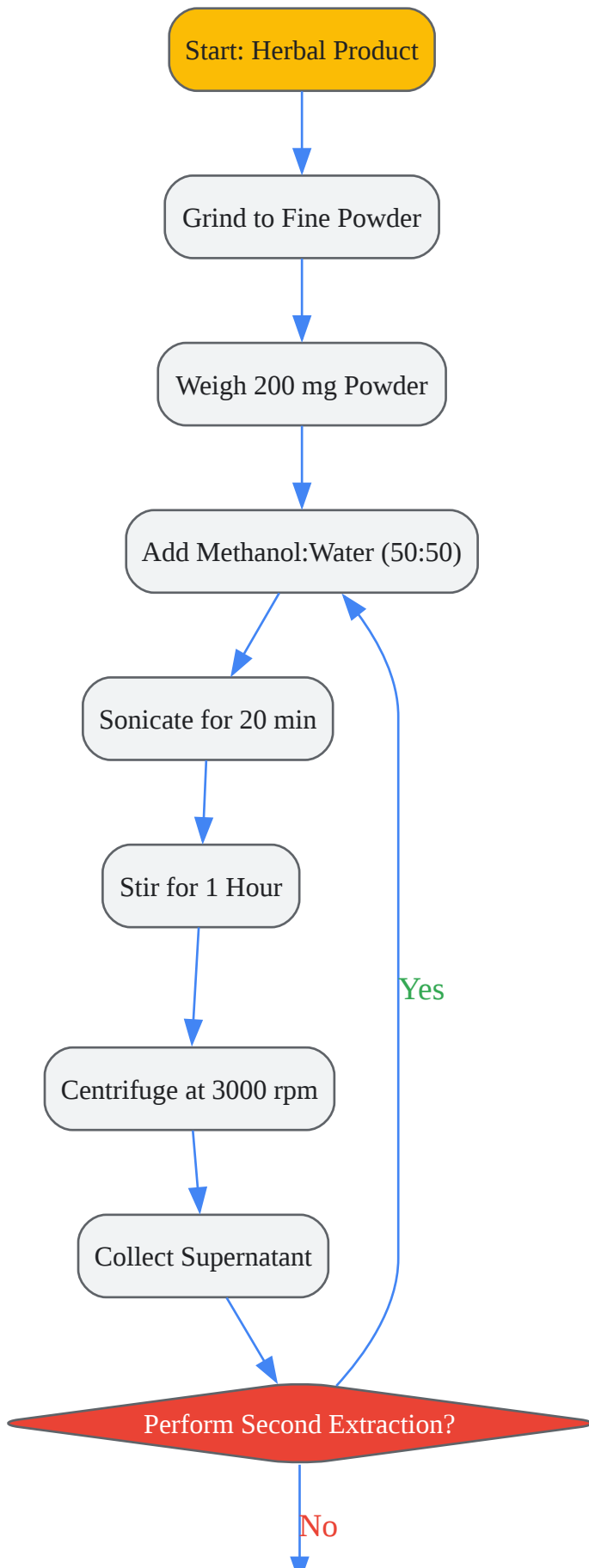
Sample Preparation and Extraction

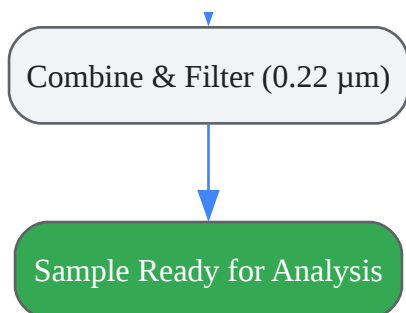
Effective analysis begins with efficient extraction from the complex herbal matrix. While a direct method for **Thioildenafil** is not fully outlined, the following approach, adapted from a method for detecting **sildenafil citrate** in herbal formulations, provides a solid foundation [3].

Protocol: Solvent Extraction with Sonication

- **Principle:** Use of a polar solvent system to extract the freely soluble drug from the herbal matrix, aided by sonication for enhanced efficiency [3].
- **Materials:** Herbal powder, Methanol, Water, Ultrasonic bath, Centrifuge.
- **Procedure:**
 - **Grinding:** Finely crush tablets or herbal material using a mortar and pestle [3].
 - **Weighing:** Accurately weigh approximately 200 mg of the powdered sample [3].
 - **Suspension:** Transfer the powder to a conical flask and suspend in a **methanol:water (50:50, v/v)** solution. A typical starting volume is 25 mL [3].
 - **Sonication:** Sonicate the suspension for **20 minutes** to facilitate dissolution and release of the analyte [3].
 - **Stirring:** Place the suspension on a magnetic stirrer for 1 hour at room temperature [3].
 - **Centrifugation:** Centrifuge at approximately 3000 rpm for 15 minutes and collect the supernatant [3].
 - **Second Extraction (Double Extraction):** Re-disperse the sediment in another 25 mL of fresh methanol:water (50:50) solvent and repeat the sonication and centrifugation steps. Combining the supernatants from both extractions can achieve recovery rates up to 95% for similar compounds [3].
 - **Filtration:** Filter the final combined supernatant through a **0.22 µm membrane filter** prior to chromatographic analysis [4].

The following workflow diagram summarizes the sample preparation process:





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Analytical Techniques and Detection

For definitive identification and quantification, chromatographic techniques coupled with advanced detection are required.

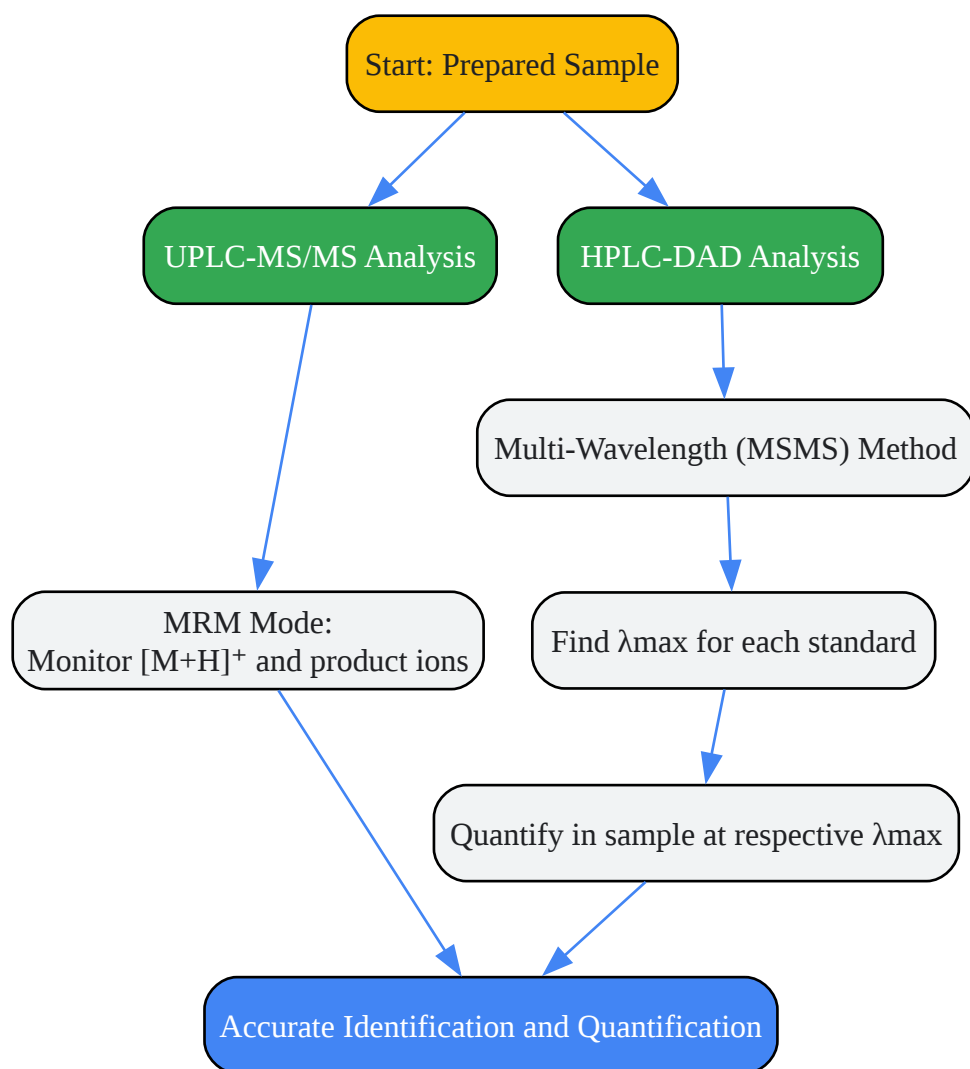
3.1 Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) This is the gold standard for confirmatory analysis due to its high sensitivity and specificity.

- **Chromatography:** A **C18 reverse-phase column** is standard. A gradient elution using water and acetonitrile, both with modifiers like formic acid, can effectively separate the analyte [5] [4].
- **Mass Spectrometry:** Operate in **Multiple Reaction Monitoring (MRM)** mode. The protonated molecule **[M+H]⁺** of **Thioaldenafil** (m/z 505.2) is selected in the first quadrupole, and characteristic product ions are monitored in the second analyzer for highly selective quantification [6].

3.2 High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) HPLC-DAD is a more accessible but still powerful technique, especially when paired with a multi-wavelength detection strategy.

- **Challenge:** Using a single wavelength for multiple phytochemicals with different absorption maxima can lead to underestimation of their true concentration [4].
- **Advanced Solution - Multi-Signal Mix Standard (MSMS) Method:**
 - **Spectral Extraction:** First, inject individual standards to determine their unique λ_{max} [4].
 - **Multi-Wavelength Detection:** In a single injection of the mixed sample, program the DAD to quantify each compound at its predetermined λ_{max} . This approach has been shown to report a more accurate and significantly higher (e.g., 13.81% vs 5.04%) total active content compared to single-wavelength methods [4].

The decision process for analytical method selection and optimization is illustrated below:



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Key Considerations for Researchers

- **Matrix Complexity:** Herbal samples are highly complex. Techniques like **dispersive solid-phase extraction (d-SPE)** using sorbents like C18, PSA, or alumina can be employed after extraction to remove interfering compounds and reduce matrix effects in MS analysis [5] [6].
- **Structural Analogues:** Be aware that herbal products may be adulterated with a constantly evolving list of PDE-5 inhibitor analogues. High-resolution mass spectrometry is ideal for non-targeted screening and structure elucidation of new derivatives [1].
- **Method Validation:** Any developed method must be rigorously validated for parameters such as specificity, accuracy, precision, linearity, and limit of detection (LOD) to ensure reliable results, following guidelines like those from SANTE [6].

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